1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene
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Overview
Description
1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene is a highly brominated organic compound. It is characterized by the presence of multiple bromine atoms attached to a benzene ring, making it a member of the polybrominated aromatic compounds. These compounds are known for their flame-retardant properties and are often used in various industrial applications to enhance fire resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene typically involves the bromination of precursor aromatic compounds. The process generally includes the following steps:
Bromination of Toluene: The initial step involves the bromination of toluene to form pentabromotoluene.
Formation of the Target Compound: The pentabromotoluene is then further reacted with 2,3,4,5-tetrabromophenyl ethyl bromide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the brominated aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or aminated derivatives of the original compound .
Scientific Research Applications
1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene has several scientific research applications:
Flame Retardants: Due to its high bromine content, it is widely used as a flame retardant in various materials, including plastics, textiles, and electronics.
Environmental Studies: The compound is studied for its environmental impact, particularly its persistence and bioaccumulation in ecosystems.
Chemical Synthesis: It serves as a building block for the synthesis of other complex brominated compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene exerts its effects is primarily through its bromine atoms. These atoms can interact with free radicals generated during combustion, thereby inhibiting the combustion process and providing flame-retardant properties . The molecular targets and pathways involved include the stabilization of the radical species and the formation of less reactive brominated intermediates .
Comparison with Similar Compounds
Similar Compounds
Pentabromotoluene: Another highly brominated compound used as a flame retardant.
Decabromodiphenyl Ether: A widely used flame retardant with similar applications.
Decabromodiphenyl Ethane: Known for its high thermal stability and used in similar applications.
Uniqueness
1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene is unique due to its specific bromination pattern, which provides distinct flame-retardant properties and makes it suitable for specialized applications where other compounds may not be as effective .
Properties
IUPAC Name |
1,2,3,4,5-pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H5Br9/c15-6-3-4(7(16)11(20)10(6)19)1-2-5-8(17)12(21)14(23)13(22)9(5)18/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPJNISOXKQOSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)Br)Br)CCC2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H5Br9 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80634483 |
Source
|
Record name | 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
892.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138144-04-4 |
Source
|
Record name | 1,2,3,4,5-Pentabromo-6-[2-(2,3,4,5-tetrabromophenyl)ethyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80634483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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